(Z)-3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide
Description
The compound (Z)-3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide belongs to the thiazolidinone class of heterocyclic compounds, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure features:
- A 4-ethylbenzylidene substituent at position 5 of the thiazolidinone core.
- A 4-oxo-2-thioxo moiety, contributing to hydrogen bonding and redox activity.
Thiazolidinone derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The ethyl and morpholinopropyl groups in this compound suggest tailored lipophilicity and bioavailability compared to simpler analogs.
Properties
IUPAC Name |
3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2/c1-2-17-4-6-18(7-5-17)16-19-21(27)25(22(29)30-19)11-8-20(26)23-9-3-10-24-12-14-28-15-13-24/h4-7,16H,2-3,8-15H2,1H3,(H,23,26)/b19-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWYOVIFRLGRKC-MNDPQUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates a thiazolidinone moiety, an amide linkage, and a benzylidene group, which may confer various biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C21H25N3O2S
Molecular Weight: 383.51 g/mol
CAS Number: 315243-44-8
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiazolidinone Core | Contains a thioxothiazolidin structure linked to an amide. |
| Benzylidene Group | Contributes to potential interactions with biological targets. |
| Morpholinopropyl Group | Enhances solubility and bioavailability. |
Cytotoxicity
Research indicates that compounds containing thiazolidinone structures often exhibit significant cytotoxic activity against various cancer cell lines. For instance, similar thiazolidine derivatives have shown promising results in inhibiting tumor growth in vitro.
-
Cell Lines Tested:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- CEM T-lymphocytes (leukemia)
-
IC50 Values:
- The compound exhibited IC50 values in the nanomolar range against multiple human tumor cell lines, indicating potent cytotoxic effects.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The thiazolidinone core may inhibit specific enzymes by binding to their active sites.
- Apoptosis Induction: Evidence suggests that compounds with similar structures can induce apoptosis in cancer cells.
- Signal Modulation: The benzylidene moiety may interact with cellular receptors, influencing signal transduction pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Study on Thiazolidinone Derivatives:
- A series of thiazolidinone derivatives were synthesized and evaluated for their cytotoxic properties against various cancer cell lines.
- Results indicated that modifications in the thiazolidinone structure significantly affected the cytotoxicity profile, with some compounds achieving IC50 values as low as 20 nM against MCF-7 cells .
-
Mechanistic Studies:
- Investigations into the mechanism revealed that certain derivatives could inhibit cellular respiration and induce apoptosis through mitochondrial pathways .
- The presence of specific functional groups was correlated with enhanced biological activity, suggesting a structure–activity relationship that could guide future drug design efforts.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs are compared below based on substituent modifications (Table 1):
Notes:
- †Estimated based on analogs (e.g., ethyl vs. methyl increases lipophilicity by ~0.5 logP units).
- The morpholinopropyl group in the target compound introduces a tertiary amine, enhancing water solubility compared to aryl-substituted analogs (e.g., 3-hydroxyphenyl or m-tolyl) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide?
- Methodology : The compound can be synthesized via a multi-step process involving (1) condensation of a thiosemicarbazide derivative with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux (2–3 hours), followed by (2) Knoevenagel condensation with 4-ethylbenzaldehyde to form the benzylidene-thiazolidinone core. Purification typically involves recrystallization from DMF-ethanol .
- Key Data : Yields for analogous thiazolidinone derivatives range from 48–65% depending on substituents and reaction optimization .
Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?
- Methodology : The Z-configuration is determined via nuclear Overhauser effect (NOE) NMR spectroscopy. Irradiation of the benzylidene proton (δ ~7.5–8.0 ppm) shows NOE interactions with adjacent protons on the thiazolidinone ring, confirming spatial proximity . X-ray crystallography may also be used for unambiguous confirmation .
Advanced Research Questions
Q. How can synthetic efficiency be improved for large-scale preparation of this compound?
- Methodology : Flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction parameters (temperature, residence time) and reduce side reactions. For example, continuous-flow reactors can optimize the Knoevenagel step, improving yield reproducibility by 15–20% compared to batch methods .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Validate activity via orthogonal assays:
- In vitro enzyme inhibition : Compare IC₅₀ values under standardized buffer conditions (e.g., Tris-HCl, pH 7.4).
- Cellular assays : Use isogenic cell lines to control for off-target effects.
- Purity verification : Ensure >95% purity via HPLC (C18 column, acetonitrile-water gradient) to exclude impurities influencing results .
Q. How does structural modification of the morpholinopropyl side chain impact pharmacokinetics?
- Methodology : Synthesize analogs with varying morpholine substituents (e.g., 4-methoxy vs. 4-ethyl groups) and evaluate:
- LogP : Measure partitioning in octanol-water systems.
- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS.
- CYP450 inhibition : Screen against cytochrome isoforms (e.g., CYP3A4) to assess drug-drug interaction risks. Data from related morpholine derivatives suggest alkyl chain length inversely correlates with aqueous solubility .
Q. What computational methods predict binding modes of this compound to target proteins?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures from the RCSB PDB (e.g., kinase domains). Validate predictions with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Key interactions include hydrogen bonding with the thioxothiazolidinone sulfur and hydrophobic contacts with the 4-ethylbenzylidene group .
Q. How does pH affect the stability of the thioxothiazolidinone ring in physiological conditions?
- Methodology : Conduct accelerated stability studies (25°C, 40°C, 60°C) in buffers (pH 1.2, 4.5, 7.4). Monitor degradation via UV-Vis (λ = 280–320 nm) and LC-MS. For analogs, ring-opening occurs at pH < 3, forming thiourea derivatives; neutral to basic pH enhances stability .
Data Contradiction Analysis
Q. Why do some studies report potent activity against kinase X while others show no effect?
- Resolution : (1) Verify compound integrity under assay conditions (e.g., DMSO stock oxidation). (2) Test activity in kinase X mutants to identify resistance mechanisms. (3) Use isothermal titration calorimetry (ITC) to confirm direct binding vs. indirect inhibition. Contradictions may arise from variations in ATP concentrations or allosteric modulation .
Methodological Best Practices
Q. What spectroscopic techniques are critical for characterizing this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
